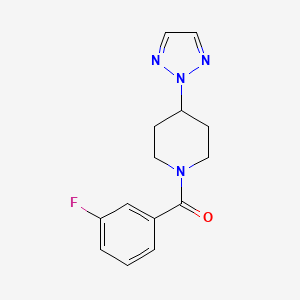
1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a useful research compound. Its molecular formula is C14H15FN4O and its molecular weight is 274.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that combines a piperidine moiety with a triazole and a fluorobenzoyl group. This structural combination has been investigated for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique properties of the triazole ring and the piperidine framework contribute to its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction. The starting materials often include azides and alkynes, which react under copper(I) catalysis to form the desired triazole structure. The introduction of the 3-fluorobenzoyl group can be achieved via acylation reactions.
Anticancer Activity
Research has shown that compounds containing triazole and piperidine derivatives exhibit significant anticancer properties. For instance, studies have reported that various triazole derivatives demonstrate antiproliferative effects against different cancer cell lines. The compound has been evaluated for its activity against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell growth.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.6 | Moderate Activity |
| Bacillus subtilis | 12.5 | Moderate Activity |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. While specific data for the compound is limited, related compounds have demonstrated significant reductions in inflammation markers in vitro.
Case Studies
Several case studies highlight the biological efficacy of triazole-containing compounds:
- Anticancer Study : A recent study evaluated a series of triazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications on the piperidine ring significantly influenced potency, with certain substitutions enhancing activity against colon cancer cells .
- Antibacterial Evaluation : In another study focusing on antibacterial properties, compounds similar to this compound were tested against various bacterial strains. The findings suggested that fluorinated derivatives exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZHJVNAVDGBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














